

Application Notes and Protocols for In Vivo Studies with Clk1-IN-3

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Compound of Interest

Compound Name: *Clk1-IN-3*
Cat. No.: *B10861354*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using **Clk1-IN-3**, a potent and selective inhibitor of CDC-like kinase 1 (CLK1). The information provided is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the therapeutic potential of **Clk1-IN-3** in various disease models.

Introduction

Clk1-IN-3 is a small molecule inhibitor with high selectivity for CLK1, a dual-specificity kinase involved in the regulation of pre-mRNA splicing and other cellular processes.^[1] Inhibition of CLK1 has shown therapeutic promise in several disease areas, including acute liver injury, Duchenne muscular dystrophy, and certain types of cancer.^{[1][2]} **Clk1-IN-3** has been demonstrated to induce autophagy and exhibits a favorable pharmacokinetic profile for in vivo applications.^{[1][3]}

Mechanism of Action

CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are key regulators of spliceosome assembly and alternative splicing.^{[4][5]} By inhibiting CLK1, **Clk1-IN-3** modulates the phosphorylation status of SR proteins, leading to alterations in pre-mRNA splicing.^{[6][7]} Additionally, inhibition of CLK1 by **Clk1-IN-3** can induce autophagy through the mTOR/PI3K signaling pathway.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Clk1-IN-3** based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of **Clk1-IN-3**

Target	IC50 (nM)	Selectivity vs DYRK1A
CLK1	5	>300-fold
CLK2	42	-
CLK4	108	-

Data sourced from MedchemExpress.[1]

Table 2: Pharmacokinetic Properties of **Clk1-IN-3** in Mice

Parameter	Value	Administration Route
Half-life (T1/2)	5.29 hours	IV, PO, IP
Oral Bioavailability	19.5%	PO

Data sourced from MedchemExpress and BioWorld.[1][3]

Table 3: Exemplar In Vivo Dosing for a Related CLK1 Inhibitor (J10688)

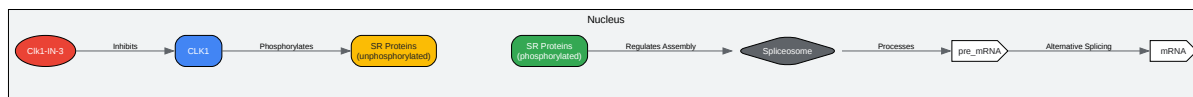
Dose (mg/kg)	Administration Route	Study Model	Observed Effect
10	Not Specified	Influenza virus-infected mice	Increased survival rate
30	Not Specified	Influenza virus-infected mice	Increased survival rate, comparable to oseltamivir

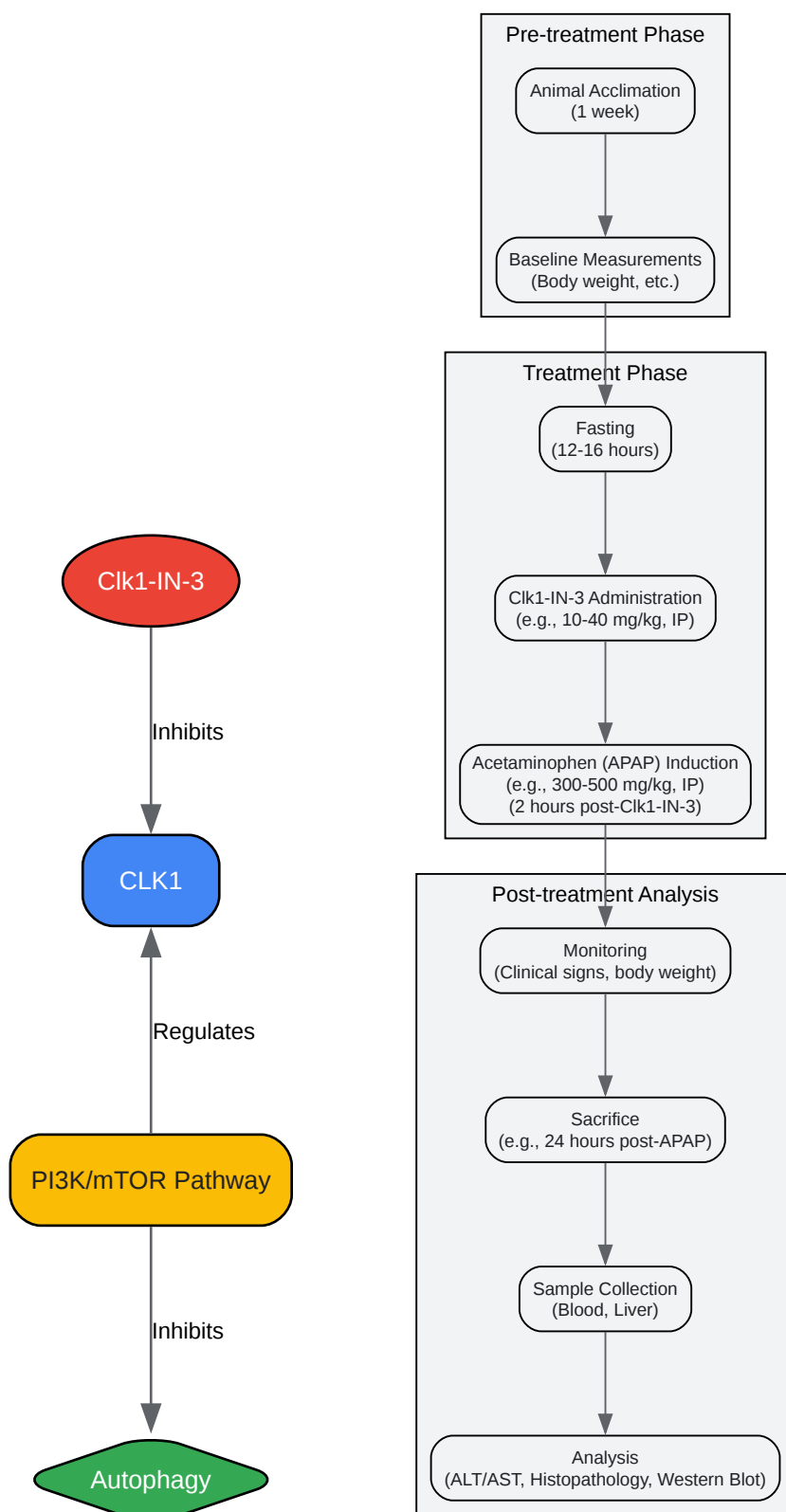
This data is for a different CLK1 inhibitor and is provided for reference.[8]

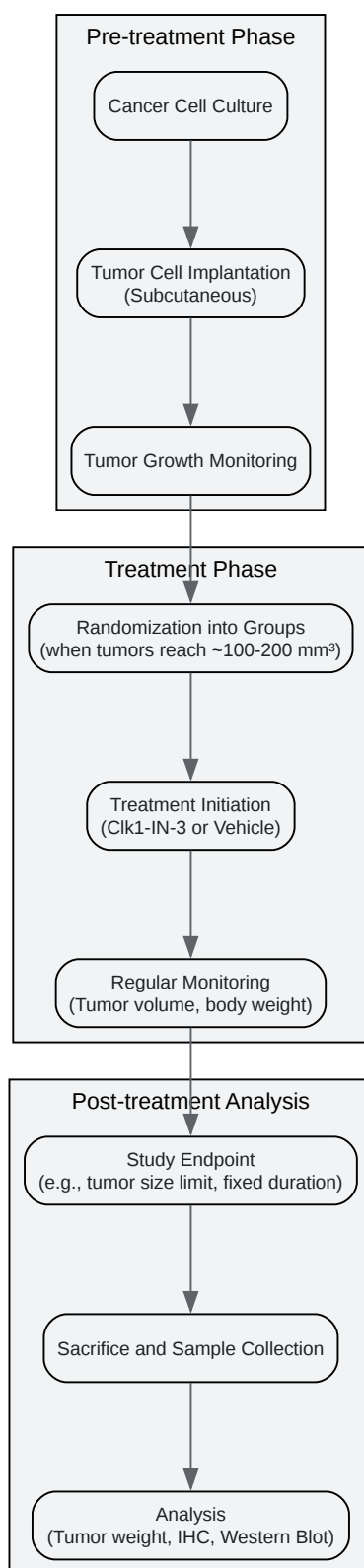
Signaling Pathways

Below are diagrams illustrating the key signaling pathways involving CLK1 that are modulated by **Clk1-IN-3**.

CLK1-Mediated Regulation of Pre-mRNA Splicing







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